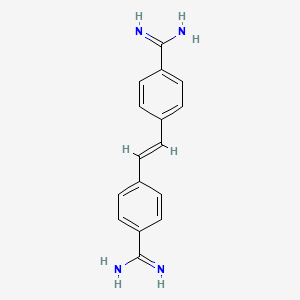

4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide)

描述

RN given refers to parent cpd

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMURVNDSFNJHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861808 | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-06-5 | |

| Record name | Stilbamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories and Early Academic Inquiries of Stilbamidine

Evolution of Aromatic Diamidines in Parasitological and Microbiological Research

The quest for effective treatments for parasitic diseases in the early 20th century led researchers to explore a wide array of chemical structures. Among these, the aromatic diamidines emerged as a particularly promising class of compounds. These molecules, characterized by two amidine groups separated by an aromatic nucleus, were found to possess significant biological activity. sci-hub.senih.gov The initial impetus for their investigation came from the search for new trypanocidal agents to combat devastating diseases like African trypanosomiasis (sleeping sickness). sci-hub.senih.gov

The development of these compounds was a logical progression from earlier work on other synthetic drugs. The success of arsenicals and sulfa drugs in treating various infections spurred on the systematic synthesis and screening of new chemical entities. It was within this environment that British chemist Arthur James Ewins, working for the pharmaceutical company May and Baker, synthesized a series of aromatic diamidines. nih.gov This work led to the discovery of several potent compounds, including stilbamidine, pentamidine (B1679287), and propamidine (B86517). sci-hub.senih.gov These discoveries marked a significant step forward in the fight against protozoal infections, offering new hope for diseases that were often fatal if left untreated. sci-hub.se

Pioneering Studies on Stilbamidine's Biological Activities

The trypanocidal properties of stilbamidine, chemically known as 4:4'-diamidino-stilbene, were first extensively investigated in the late 1930s and early 1940s by Warrington Yorke and his colleagues at the Liverpool School of Tropical Medicine. tandfonline.comtandfonline.com Their seminal work demonstrated the potent in vitro and in vivo activity of stilbamidine against various trypanosome species. tandfonline.comtandfonline.com

Subsequent research confirmed and expanded upon these initial findings. Studies showed that stilbamidine was effective against both Trypanosoma rhodesiense and Trypanosoma congolense in animal models. tandfonline.com Beyond its trypanocidal effects, stilbamidine also exhibited activity against other protozoan parasites. Research by Adler and Tchernomoretz in 1942 highlighted its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. sci-hub.se Later studies also explored its fungistatic properties. capes.gov.br A notable feature of stilbamidine that aided in early research was its natural fluorescence under ultraviolet light, which allowed scientists to visualize its uptake and distribution within parasites. sci-hub.se

The primary mechanism of action of stilbamidine was found to be its interaction with nucleic acids. google.com The compound binds to the minor groove of DNA, which is thought to inhibit essential cellular processes such as replication and transcription, ultimately leading to the death of the parasite. google.com

However, the promising therapeutic potential of stilbamidine for trypanosomiasis was curtailed by the observation of significant neurological side effects in some patients, which led to its eventual abandonment for this indication in favor of other diamidines like pentamidine. sci-hub.senih.gov Despite this setback, the early research on stilbamidine laid a crucial foundation for the development of other diamidine drugs and contributed significantly to the understanding of their mechanism of action. nih.gov

Interestingly, the biological activities of stilbamidine were not limited to microorganisms. In the late 1940s, it was investigated for the treatment of multiple myeloma, a cancer of plasma cells. nih.govoup.com This exploration into its anticancer properties demonstrated the broad biological scope of this chemical class.

Table 1: Early Research Findings on the Biological Activity of Aromatic Diamidines

| Compound | Target Organism(s) | Key Findings from Early Studies |

| Stilbamidine | Trypanosoma rhodesiense, Trypanosoma congolense, Leishmania donovani | Demonstrated high trypanocidal activity in vitro and in vivo. tandfonline.com Showed efficacy against visceral leishmaniasis in hamsters. sci-hub.se Later found to have activity against multiple myeloma. nih.gov |

| Pentamidine | Trypanosoma gambiense, Trypanosoma rhodesiense | Effective in the treatment of early-stage African trypanosomiasis. nih.gov Generally better tolerated than stilbamidine, leading to its wider clinical use for this indication. sci-hub.senih.gov |

| Propamidine | Trypanosoma rhodesiense | Showed trypanocidal activity, though generally less potent than stilbamidine and pentamidine in early comparative studies. tandfonline.com |

Contextualization of Stilbamidine Research within Broader Chemotherapeutic Developments

The research and development of stilbamidine in the 1930s and 1940s did not occur in a vacuum. This period was a transformative era for medicine, marked by the dawn of the "golden age" of chemotherapy. The discovery and clinical application of sulfonamides in the mid-1930s had revolutionized the treatment of bacterial infections and shattered the long-held belief that synthetic chemicals could not be safely used to combat systemic infections. This breakthrough created a fertile ground for the exploration of other synthetic compounds as therapeutic agents.

The development of stilbamidine and other aromatic diamidines ran parallel to the large-scale production and clinical use of penicillin during World War II. While penicillin targeted bacteria, the diamidines offered a new line of attack against protozoan parasites, a distinct and equally challenging class of pathogens. The methodologies for screening and evaluating new drugs that were refined during the war effort also benefited research into anti-parasitic agents.

Furthermore, the investigation of stilbamidine's biological activities can be seen as part of a broader scientific inquiry into the mechanisms of drug action. Its interaction with nucleic acids was an early example of a drug targeting a specific molecular component within a cell, a concept that would become central to modern pharmacology and drug design. google.com

The later exploration of stilbamidine for cancer treatment in the late 1940s also aligns with the nascent field of cancer chemotherapy. nih.govoup.com During World War II, the study of nitrogen mustards, originally developed as chemical warfare agents, revealed their ability to destroy rapidly dividing cancer cells, leading to the first effective chemotherapeutic agents for cancer. cancer.orgwikipedia.org The investigation of stilbamidine for multiple myeloma, while ultimately not leading to a mainstream treatment, was part of this early, exploratory phase of cancer chemotherapy, where compounds with known biological activities were tested against various malignancies. nih.govoup.com

Table 2: Timeline of Key Chemotherapeutic Developments in the Stilbamidine Era

| Year (Approximate) | Key Development | Significance |

| 1935 | Discovery of the antibacterial effects of prontosil (B91393) (a sulfonamide) | Marked the beginning of the era of modern chemotherapy. |

| 1939 | Publication on the trypanocidal activity of stilbamidine | Introduced a new class of potent anti-parasitic agents. tandfonline.com |

| 1941 | First use of penicillin in a human patient | Revolutionized the treatment of bacterial infections. |

| 1942 | First use of nitrogen mustard to treat lymphoma | Inaugurated the field of cancer chemotherapy. wikipedia.org |

| 1947 | Reports on the use of stilbamidine for multiple myeloma | Demonstrated the broader biological and potential therapeutic scope of the diamidines. nih.gov |

| 1948 | Introduction of pentamidine for widespread use in African trypanosomiasis | Provided a safer alternative to stilbamidine for treating sleeping sickness. nih.gov |

Molecular Mechanisms of Action of Stilbamidine and Analogues

Interaction with Nucleic Acids

The primary molecular target of stilbamidine and its analogues is nucleic acid, with distinct interactions observed with both DNA and RNA.

Binding to Deoxyribonucleic Acid (DNA)

Stilbamidine is recognized as a DNA minor groove binding agent. nih.govnih.gov This interaction is non-covalent and is central to its mechanism of action, leading to the inhibition of cellular division and reproduction in certain organisms. nih.govdrugbank.com

Compounds that bind to the minor groove of DNA, such as stilbamidine and the related diamidine pentamidine (B1679287), typically share several structural features. These include a concave or crescent-shaped architecture, the presence of aromatic rings, and a cationic nature. nih.gov These characteristics allow the molecule to fit snugly within the narrow confines of the DNA minor groove. nih.gov The binding process is driven by multiple non-covalent interactions. The cationic amidine groups of the molecule form hydrogen bonds with the atoms on the floor of the groove, while its aromatic rings engage in van der Waals interactions. nih.gov A significant factor favoring this binding is the displacement of the "spine of hydration"—ordered water molecules residing in the minor groove—which results in a favorable increase in entropy. nih.gov

A defining characteristic of stilbamidine and other aromatic diamidines is their preferential binding to DNA regions rich in adenine-thymine (AT) base pairs. nih.gov Crystallographic studies of related diamidines, such as berenil, furamidine (B1674271), and pentamidine, have shown that they specifically bind to the central AATT sequence of DNA duplexes. nih.gov In this configuration, the amidine groups of the drug molecule form specific hydrogen bonds with the N3 atoms of adenine (B156593) and the O2 atoms of thymine (B56734), which are located on the floor of the minor groove. nih.gov This specificity for AT-rich sites is a common feature among many minor groove binders. nih.gov

The binding affinity of various diamidines highlights this preference. While specific quantitative data for stilbamidine is contextual, the binding constants for analogous AT minor-groove binders are typically in the range of 10⁷–10⁸ M⁻¹. nih.gov

Table 1: Inhibitory Concentrations (IC₅₀) of Diamidines

This table presents the IC₅₀ values for stilbamidine and related compounds against the uptake of [³H]pentamidine via the adenosine-sensitive pentamidine transporter (ASPT1), indicating their relative interaction strengths with this transport system.

| Compound | IC₅₀ (µM) |

| Stilbamidine | 110 |

| Propamidine (B86517) | 6.1 |

| Adenosine | 1.2 |

| Melarsen oxide | 0.7 |

Data sourced from MedchemExpress. medchemexpress.commedchemexpress.com

The binding of a small molecule like stilbamidine into the minor groove can induce localized changes in the DNA's structure. While significant global conformational changes are not the primary outcome, the interaction can alter the local helix parameters. For instance, the binding of a ligand can cause the minor groove to narrow to accommodate the molecule. nih.gov The binding event itself is a dynamic process; simulations of related compounds show the ligand can move within the binding site, causing subtle shifts in the DNA structure. nih.gov Any alteration in the normal conformation of DNA can have downstream consequences for cellular processes that rely on specific DNA structures for recognition and function, such as replication and transcription. nih.govnih.gov

Impact on Ribonucleic Acid (RNA) Processes

Beyond its well-documented interaction with DNA, stilbamidine's analogue, hydroxystilbamidine (B1199296), has also been found to bind to RNA. drugbank.com This interaction includes the potent inhibition of cellular ribonucleases (RNases), which are enzymes responsible for the degradation of RNA. drugbank.com By inhibiting RNases, the compound can interfere with the normal turnover and processing of RNA molecules. RNA processing is a critical step in gene expression where precursor messenger RNA (pre-mRNA) is modified through processes like splicing (the removal of introns), capping, and tailing to produce mature messenger RNA (mRNA) ready for translation. nih.govyoutube.com The structure and folding of RNA are crucial for these processes, and interference by a small molecule or changes in transcription speed can alter RNA conformation and affect outcomes like splicing efficiency. nih.gov

Interference with Protein Biosynthesis

Inhibition of Eukaryotic Elongation Factors (eEF-1, eEF-2)

The process of protein synthesis, or translation, is a fundamental cellular process governed by ribosomes and a suite of protein factors. The elongation phase, where the polypeptide chain is actively assembled, is critically dependent on eukaryotic elongation factors, notably eEF-1 and eEF-2. The eEF-1A subunit is responsible for delivering the correct aminoacyl-tRNA to the A-site of the ribosome, a crucial step for adding the next amino acid to the nascent peptide chain nih.govmdpi.com. Following peptide bond formation, eEF-2 mediates the translocation of the ribosome along the mRNA, moving the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site, thus preparing the ribosome for the next cycle of elongation nih.govmdpi.com.

Inhibition of these factors effectively halts protein synthesis. For instance, the natural product Mycalamide B has been shown to block eEF-2-mediated translocation nih.govnih.gov. While the primary mechanism of stilbamidine is considered to be its interaction with DNA, this action has downstream consequences on protein synthesis. By binding to DNA and inhibiting replication and transcription, stilbamidine indirectly stops the production of proteins necessary for cell survival patsnap.com. Although specific studies detailing a direct inhibitory binding of stilbamidine to eEF-1 or eEF-2 are not as prominent as for other compounds, the ultimate cessation of protein synthesis is a key outcome of its cytotoxic effects. The activity of eEF-2 is tightly regulated, often by phosphorylation via the eEF-2 kinase (eEF2K), and disruption of this pathway is a known therapeutic strategy mdpi.com.

Ribosomal Interaction Studies

The ribosome is a primary target for many antimicrobial agents. These molecules can interfere with various stages of translation by binding to specific sites on the ribosomal RNA (rRNA) or ribosomal proteins. Macrolide antibiotics, for example, typically bind within the nascent peptide exit tunnel of the large ribosomal subunit, physically obstructing the elongating polypeptide chain nih.gov. Other inhibitors, like Mycalamide B, bind to the ribosomal E-site, preventing the translocation of tRNA and arresting the elongation cycle nih.gov.

The binding mode of antibiotics to ribosomes is often highly conserved, with interactions mediated not only by direct contact but also through networks of water molecules that stabilize the drug-target complex nih.gov. While high-resolution structural studies have provided detailed atlases of how various antibiotic classes interact with bacterial ribosomes, similar specific studies for stilbamidine are less common nih.gov. The predominant view is that the primary target of stilbamidine and related diamidines is not the ribosome itself, but rather nucleic acids patsnap.comnih.gov. The profound impact on translation is largely considered a secondary effect stemming from the inhibition of DNA-dependent processes, which ultimately deprives the cell of the necessary templates (mRNA) and machinery for protein production.

Disruption of Mitochondrial Functionality

Mitochondria are central to the mechanism of action for stilbamidine and its analogues. These compounds are known to accumulate within the mitochondria of susceptible organisms, particularly parasites, where they trigger a cascade of events leading to organelle and cellular demise.

Targeting of Mitochondrial Kinetoplast DNA in Parasites

A hallmark of kinetoplastid parasites, such as Trypanosoma and Leishmania, is the presence of a unique mitochondrial structure called the kinetoplast, which houses a large, concatenated network of mitochondrial DNA (kDNA). nih.govnih.gov This kDNA is a primary and selective target for stilbamidine and other aromatic diamidines. nih.gov Studies have shown that these compounds rapidly localize and accumulate within the parasite's kinetoplast. nih.gov

Once concentrated in the kinetoplast, diamidines bind to the AT-rich regions of the kDNA minicircles. This binding leads to severe DNA damage and fragmentation, with a more pronounced effect on kDNA compared to nuclear DNA. nih.gov The consequence is the inhibition of kDNA replication, which is essential for parasite viability, resulting in the formation of dyskinetoplastic cells—cells that have lost their kinetoplast. nih.gov This inhibition is believed to occur through the interference with DNA-dependent enzymes crucial for replication, such as topoisomerases. nih.govnih.gov The disruption of this unique parasite-specific structure makes it an attractive target for chemotherapy. nih.gov

Alteration of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane that is essential for ATP synthesis and other mitochondrial functions. A number of compounds exert their cytotoxic effects by disrupting this potential. The related diamidine, pentamidine, is known to disrupt the mitochondrial membrane potential in pathogens, which inhibits ATP production and leads to energy depletion and cell death. patsnap.com Similarly, the novel arylamidine T-2307 has been shown to disrupt the mitochondrial membrane potential in yeast. nii.ac.jp

Ultrastructural analysis of parasites treated with related compounds has revealed extensive damage to the mitochondria, including severe morphological changes. researchgate.net The collapse of the membrane potential is a critical event in the apoptotic cascade. Stilbene (B7821643) derivatives have been shown to inhibit chloride channels in the inner mitochondrial membrane, which play a role in regulating membrane potential. nih.govnih.gov Disruption of the potential can lead to mitochondrial swelling, the release of pro-apoptotic factors, and ultimately, programmed cell death. nih.govmdpi.com

Inhibition of Respiratory Chain Complexes

The mitochondrial electron transport chain (ETC), composed of several protein complexes (I-V), is responsible for oxidative phosphorylation and the bulk of cellular ATP production. Inhibition of these complexes is a potent mechanism for inducing cytotoxicity. youtube.comnih.gov Research on the arylamidine T-2307 demonstrated that it selectively inhibits the activity of respiratory chain complexes III and IV in yeast. nii.ac.jp This inhibition of the ETC leads directly to a decrease in intracellular ATP levels, starving the cell of energy and preventing cell growth. nii.ac.jp

Inhibitors of the ETC, such as antimycin A (which targets complex III), are known to cause a collapse of the mitochondrial membrane potential. nii.ac.jp The action of T-2307 indicates that direct inhibition of respiratory complexes is a key mechanism for the selective disruption of mitochondrial function by amidine compounds. nii.ac.jp This energy depletion, combined with the other mitochondrial insults, creates a situation incompatible with cell survival. nih.gov

Cellular Membrane Integrity Perturbation

The plasma membrane acts as a selective barrier, and its integrity is vital for cell survival. Cationic compounds, such as stilbamidine, can interact with and disrupt the negatively charged components of cellular membranes. The related diamidine, pentamidine, is known to exert effects at the cellular membrane level. patsnap.com

Data Tables

Table 1: Summary of Molecular Mechanisms of Stilbamidine and Analogues This interactive table summarizes the key molecular targets and effects described in the article.

| Section | Primary Target/Mechanism | Key Cellular Consequence | Supporting Evidence |

|---|---|---|---|

| 2.2.1. eEF-1/eEF-2 Inhibition | Indirectly affects protein synthesis. | Halting of polypeptide chain elongation. | Downstream effect of DNA binding and transcription inhibition. patsnap.com |

| 2.2.2. Ribosomal Interaction | Primarily DNA, not the ribosome itself. | Cessation of protein production. | Secondary effect of inhibited mRNA synthesis. patsnap.comnih.gov |

| 2.3.1. Kinetoplast DNA | Binds to AT-rich regions of kDNA. | kDNA fragmentation, replication arrest, cell death. nih.govnih.gov | Strong accumulation in parasite kinetoplasts. nih.gov |

| 2.3.2. Mitochondrial Potential | Inner mitochondrial membrane. | Collapse of ΔΨm, ATP depletion, apoptosis. patsnap.comnii.ac.jp | Observed with related diamidines and arylamidines. patsnap.comnii.ac.jp |

| 2.3.3. Respiratory Chain | Complexes III and IV of the ETC. | Inhibition of respiration, decreased ATP levels. nii.ac.jp | Demonstrated with the analogue T-2307. nii.ac.jp |

| 2.4. Membrane Integrity | Plasma and mitochondrial membranes. | Increased permeability, leakage of contents. patsnap.comnih.gov | Inferred from cationic nature and effects of pentamidine. patsnap.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Stilbamidine |

| Pentamidine |

| Mycalamide B |

| T-2307 |

| Antimycins |

| 4,4′-diisothiocyanostilbene-2,2′-disulfonic acid (DIDS) |

Enzyme Inhibition Profiles

Enzyme inhibition is a fundamental mechanism through which the activity of enzymes is modulated by molecules known as inhibitors. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org The mechanism of inhibition can vary; competitive inhibitors bind to the active site of the enzyme, noncompetitive inhibitors bind to an allosteric site, and uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.govyoutube.com Each type of inhibition affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), in a distinct manner. youtube.com

While the broader class of stilbenoids, which includes compounds like resveratrol (B1683913) and pterostilbene (B91288), has been studied for its ability to modulate various enzymes, specific kinetic data such as IC50 values detailing the enzyme inhibition profile for stilbamidine itself are not prominently available in the reviewed literature. However, studies on related stilbene derivatives have demonstrated significant inhibitory activity against various enzymes. For instance, novel synthetic stilbene derivatives have been evaluated as potential inhibitors of enzymes like cholinesterases and β-secretase in the context of Alzheimer's disease research. nih.gov Similarly, other research has focused on designing stilbene derivatives to act as specific protein degraders, which indirectly modulate protein function, or as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net The general approach often involves modifying the stilbene scaffold to enhance binding affinity and specificity for the target enzyme's active or allosteric sites. nih.gov

Investigation of Non-Conventional Molecular Targets

Beyond direct enzyme inhibition, stilbamidine and its analogues have been investigated for their interactions with other critical biological macromolecules, which are considered non-conventional targets. These include nucleic acids (DNA and RNA) and proteins prone to misfolding, such as prions.

Interaction with DNA

Stilbamidine and its hydroxylated analogue, hydroxystilbamidine, are known to bind to DNA. nih.gov Theoretical and experimental studies have shown that these molecules preferentially bind to the minor groove of the DNA double helix, with a particular affinity for AT-rich (adenine-thymine) regions. nih.govnih.gov The binding of hydroxystilbamidine involves the formation of two distinct types of complexes. The primary binding mode is characterized by a high binding constant and specificity for sites containing three adjacent A-T pairs, which results in a significant enhancement of fluorescence. nih.gov This interaction is thought to place the stilbamidine molecule across the small groove of the DNA, causing a slight distortion of the helical structure. nih.gov The electrostatic potential of the DNA grooves plays a significant role in this binding preference. nih.gov

Other stilbenoid compounds have also been identified as potent DNA-binding agents. For example, (±)‐trans‐δ‐viniferin, a dimer of resveratrol, binds to both the minor and major grooves of DNA duplexes and also interacts with G-quadruplex DNA structures. researchgate.netnih.gov This interaction with different DNA secondary structures is linked to DNA damaging activity in cancer cells. researchgate.netnih.gov

Interaction with Prion Proteins

Prions are infectious agents composed of misfolded prion protein (PrPSc) that can induce the misfolding of the normal cellular prion protein (PrPC). nih.gov This conversion is a central event in fatal neurodegenerative disorders like Creutzfeldt-Jakob disease. nih.gov Several stilbene compounds have been shown to inhibit the replication of prions. acs.orgnih.gov

Research has demonstrated that stilbenes such as resveratrol, pterostilbene, and piceatannol (B1677779) can actively suppress the replication of PrPSc in cell cultures. acs.orgresearchgate.net These compounds were also found to inhibit the amplification of proteinase K-resistant PrPSc signals in various in-vitro assays, including Protein Misfolding Cyclic Amplification (PMCA) and Real-Time Quaking-Induced Conversion (RT-QuIC). acs.orgnih.gov The inhibitory effect of these stilbenes is believed to be linked to their direct molecular binding to prion proteins, with different stilbenes showing varying levels of effectiveness against different prion strains. acs.orgnih.gov

The table below summarizes the research findings on the interaction of stilbamidine and its analogues with non-conventional molecular targets.

| Stilbene Compound | Non-Conventional Target | Key Research Finding | Citation(s) |

| Stilbamidine | DNA (minor groove) | Binds preferentially to AT-rich regions in the minor groove of B-DNA. | nih.gov |

| Hydroxystilbamidine | DNA (minor groove) | Shows high-affinity binding to sites with adjacent A-T pairs, situated in the small groove. | nih.gov |

| (±)‐trans‐δ‐Viniferin | DNA (duplex and G-quadruplex) | Binds to both minor/major grooves of duplexes and stacks on the outer quartets of G-quadruplex DNA. | researchgate.netnih.gov |

| Resveratrol (Res) | Prion Protein (PrPSc) | Actively suppresses PrPSc replication in cell cultures and inhibits amplification in PMCA tests. | acs.orgnih.govresearchgate.net |

| Pterostilbene (Pte) | Prion Protein (PrPSc) | Shows active suppression of PrPSc replication and inhibits amplification in PMCA tests. | acs.orgnih.govresearchgate.net |

| Piceatannol (Pic) | Prion Protein (PrPSc) | Effectively inhibits PrPSc fibril formation in RT-QuIC assays and shows strong inhibition in cell culture. | acs.orgnih.govresearchgate.net |

Spectrum of Biological Activities and Experimental Models

Antiprotozoal Activities

Stilbamidine has demonstrated trypanocidal activity against Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African Trypanosomiasis (HAT). The action of stilbamidine on these trypanosomes is understood to be direct. nih.gov Research involving radiolabeled [14C]Stilbamidine confirmed that the unchanged parent drug is what acts upon the parasites during an acute infection. nih.gov The existence of research focused on preparing stilbamidine-resistant strains of T. b. rhodesiense further underscores the compound's inherent activity against the parasite. nih.govnih.gov

In broader screening campaigns to identify new drug candidates for HAT, related diamidine compounds like pentamidine (B1679287) and diminazene (B1218545) are often used as standard controls, highlighting the recognized activity of this chemical class against trypanosomes. researchgate.net For instance, in one such study, pentamidine showed an IC₅₀ value of 3.52 ± 0.36 nM against Trypanosoma brucei brucei, a closely related subspecies. researchgate.net While not directly stilbamidine, this data points to the potent nature of diamidines against these parasites. Further research has focused on identifying new chemical classes with activity against T. b. rhodesiense to overcome the limitations of existing treatments. researchgate.net

Trypanosoma equiperdum is the causative agent of dourine, a sexually transmitted disease in equids. nih.gov This parasite is morphologically and phylogenetically very similar to Trypanosoma evansi and Trypanosoma brucei, with some researchers suggesting they should be classified as subspecies. nih.govitg.be Due to this close relationship, findings regarding drug activity against one are often relevant to the others.

Studies have documented the activity of stilbamidine against the closely related T. evansi. Research has been conducted to develop strains of T. evansi resistant to stilbamidine, which inherently demonstrates the compound's effectiveness against the wild-type parasite. capes.gov.br Chemotherapy is a primary control method for infections caused by T. evansi, though emerging drug resistance is a significant concern. researchgate.net While infections from T. equiperdum have been considered incurable, the established activity of amidine compounds against related trypanosomes provides a basis for their consideration in research. researchgate.net

Aromatic amidine compounds, the class to which stilbamidine belongs, have shown significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov These compounds are known to act as minor groove binders to DNA at AT-rich sites, with the kinetoplast DNA (kDNA) being a primary target. nih.govnih.gov Their efficacy has been evaluated in vitro against both the infective bloodstream forms and the intracellular amastigote forms of the parasite, which are crucial for sustaining infection in mammalian hosts. nih.gov

Numerous studies have synthesized and tested novel amidine derivatives to improve efficacy. For example, arylimidamides have demonstrated notable in vitro and in vivo effects in experimental models. cambridge.org The search for new drugs is driven by the unsatisfactory nature of current Chagas disease chemotherapy, which has limited efficacy, especially in the chronic phase. nih.govfrontiersin.org

Table 1: In Vitro Activity of Various Amidine Compounds Against Trypanosoma cruzi This table presents data on the 50% inhibitory concentration (IC₅₀) or 50% lethal dose (LD₅₀) for different amidine compounds against T. cruzi. Lower values indicate higher potency.

| Compound | Parasite Stage | Activity Metric | Value (μM) | Source |

| DB1470 (Arylimidamide) | Infective/Intracellular | LD₅₀ | Submicromolar | nih.gov |

| DB2247 (Amidine) | Bloodstream | EC₅₀ | 2.4 | cambridge.org |

| DB2247 (Amidine) | Intracellular | EC₅₀ | 13.7 | cambridge.org |

| Benznidazole (Reference) | Intracellular | EC₅₀ | 2.6 ± 0.9 | cambridge.org |

| L4-0c (Purine Analog) | Amastigote | IC₅₀ | 2.42 | frontiersin.org |

| L4-9b (Purine Analog) | Amastigote | IC₅₀ | 8.16 | frontiersin.org |

Stilbamidine and other aromatic diamidines have a history of investigation for activity against Leishmania donovani, the parasite that causes visceral leishmaniasis (kala-azar). scielo.brnih.gov This class of compounds, which includes the well-known drug pentamidine, is a cornerstone of research into new antileishmanial agents. scielo.br

The activity of diamidines is often linked to the position of nitrogen atoms in their structure relative to the amidine groups, which correlates with their DNA affinity. scielo.br Research has shown that some diamidine analogues can achieve IC₅₀ values lower than 0.10 µmol L⁻¹ against axenic amastigotes of L. donovani. scielo.br Furthermore, novel delivery systems, such as loading amidine-based compounds onto gold nanoparticles, have been shown to enhance activity against L. donovani compared to the pure drug. nih.gov The ongoing search for new treatments is critical due to limitations and resistance associated with current therapies like pentavalent antimonials and miltefosine. acs.orgmdpi.com

Amidine compounds have demonstrated notable activity against Leishmania amazonensis (also referred to as Leishmania mexicana amazonensis), a causative agent of cutaneous leishmaniasis. nih.govnih.gov The antiparasitic action of these compounds, like pentamidine, is believed to require uptake and delivery to the parasite's mitochondrion, where they can bind to and destroy the kDNA. nih.gov

Various derivatives have been synthesized and tested to identify structure-activity relationships. researchgate.net Studies have shown that amidines with specific substitutions, such as a methoxy (B1213986) group, can be particularly effective. nih.govresearchgate.net For instance, the compound N,N'-diphenyl-4-methoxy-benzamidine was found to significantly inhibit nitric oxide (NO) production in L. amazonensis axenic amastigotes by 52.94%, a much greater inhibition than that caused by pentamidine (25.29%). nih.gov Other research has focused on developing novel amidoxime (B1450833) derivatives, which have yielded compounds with high selectivity and potent activity against the intracellular amastigote form of the parasite. mdpi.com

Table 2: In Vitro Activity of Amidine and Amidoxime Derivatives Against Leishmania amazonensis This table summarizes the 50% inhibitory concentration (IC₅₀) for various compounds against different forms of L. amazonensis.

| Compound Class | Compound Details | Parasite Stage | IC₅₀ (µM) | Source |

| Amidoxime Derivative | Bromine-substituted, pyridine (B92270) moiety | Intracellular Amastigote | 0.5 | mdpi.com |

| Amidoxime Derivative | Chlorine-substituted, pyridine moiety | Intracellular Amastigote | 0.6 | mdpi.com |

| Amidoxime Derivative | Methyl-substituted, pyridine moiety | Intracellular Amastigote | 0.3 | mdpi.com |

| Methoxy-Amidine | N,N'-diphenyl-4-methoxy-benzamidine | Not specified | Not specified | nih.govnih.gov |

| Pentamidine (Reference) | - | Not specified | Not specified | nih.govnih.govmdpi.com |

Activity against Apicomplexa

Amidine-containing compounds, including stilbamidine, are recognized for their broad-spectrum activity against a variety of pathogens, including protozoan parasites. nih.gov Their mechanism of action often involves binding to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and mitochondrial function. nih.gov This activity makes them a subject of interest in the search for new treatments for diseases caused by apicomplexan parasites.

Amidine compounds have demonstrated significant potential as antimalarial agents. Research into this class of molecules has revealed potent activity against erythrocytic stages of Plasmodium falciparum, including strains resistant to conventional drugs like chloroquine. ingentaconnect.comnih.gov

A series of azaterphenyl diamidines, for instance, showed very potent in vitro activities against P. falciparum. nih.gov Twelve compounds in this series had IC50 values below 6 nM, and six of these had IC50 values at or below 0.6 nM, making them over 25 times more potent than the reference diamidine, furamidine (B1674271). nih.gov Similarly, a study on amidine-containing diphenylureas identified a diamidine (compound 8) with IC50 values of 54 nM and 41 nM against chloroquine-sensitive (D6) and chloroquine-resistant (W2) parasite strains, respectively. ingentaconnect.com

The structural features of these compounds are crucial for their antimalarial potency. Studies on bis-amidines and related compounds have shown that increasing the length of the alkyl chain connecting the two cationic heads from 6 to 12 methylene (B1212753) groups leads to increased activity. nih.gov The basicity of the cationic head is also a critical factor, with optimal activity observed for compounds with a pKa above 12.5. nih.gov This suggests that the hydrogen-bond-forming properties of amidinium compounds may provide additional binding opportunities on their molecular targets compared to analogous quaternary ammonium (B1175870) salts. nih.gov

Table 1: In Vitro Activity of Selected Amidine Compounds against P. falciparum

| Compound Class/Name | P. falciparum Strain | IC50 Value | Source(s) |

|---|---|---|---|

| Azaterphenyl diamidine (most potent) | Not specified | ≤0.6 nM | nih.gov |

| Diamidine 8 (diphenylurea derivative) | D6 (Chloroquine-sensitive) | 54 nM | ingentaconnect.com |

| Diamidine 8 (diphenylurea derivative) | W2 (Chloroquine-resistant) | 41 nM | ingentaconnect.com |

This table presents a selection of research findings on the antiplasmodial activity of various amidine compounds.

Cryptosporidium parvum is an intestinal parasite that causes diarrheal disease, which can be life-threatening for immunocompromised individuals. nih.govnih.gov There is an urgent need for new, effective therapies, as the only approved drug, nitazoxanide, has limited efficacy in this population. frontiersin.orgmdpi.com

While research specifically detailing the activity of stilbamidine against C. parvum is limited in recent literature, the broader class of amidine compounds is known for its antiparasitic properties. nih.gov The drug discovery process for cryptosporidiosis often involves high-throughput screening of large compound libraries to identify new chemical scaffolds. nih.govmdpi.com For example, a screen of a human kinase inhibitor library identified 67 compounds that inhibited C. parvum growth by at least 90%, with 11 hits showing potent inhibition at nanomolar concentrations. nih.govnih.gov These hits included several tyrosine kinase inhibitors, highlighting a new potential target class for anti-cryptosporidial drug development. nih.govnih.gov

Other research has identified novel leads such as the pyrazolopyridine analog KDU731, which showed potent activity with an IC50 of 102 nM and minimal host cell toxicity. frontiersin.org Bioassay-guided fractionation of marine natural products led to the discovery of leiodolide A, which had a half-maximal effective concentration (EC50) of 103.5 nM against the parasite. mdpi.com These findings underscore the importance of screening diverse chemical libraries to uncover novel and effective anti-cryptosporidial agents.

Table 2: In Vitro Activity of Selected Compounds against C. parvum

| Compound | Compound Type | Potency (IC50/EC50) | Source(s) |

|---|---|---|---|

| KDU731 | Pyrazolopyridine analog | 102 nM | frontiersin.org |

| Leiodolide A | Marine natural product | 103.5 nM | mdpi.com |

| Nitazoxanide | Thiazolide (Control drug) | >90% inhibition at 10 µM | nih.gov |

This table showcases the potency of various compounds identified through screening efforts against C. parvum, providing context for the type of activity sought in new drug candidates.

Antifungal Activities

Stilbamidine has demonstrated inhibitory effects against a range of fungal pathogens in laboratory studies.

Blastomyces dermatitidis, a dimorphic fungus, is the causative agent of blastomycosis, an infection that can affect the lungs and disseminate to other parts of the body, including the skin and bones. microbenotes.com Research has explored the effects of stilbamidine on this fungus. Early studies investigated the impact of stilbamidine and the related compound propamidine (B86517) on the oxidative metabolism of Blastomyces dermatitidis. nih.govnih.gov These investigations were foundational in understanding the potential antifungal mechanisms of stilbene (B7821643) derivatives against this pathogenic fungus.

Candida albicans is a significant fungal pathogen, and the rising resistance to conventional antifungal drugs has spurred research into alternative substances. ijpsr.com While direct studies on stilbamidine's activity against C. albicans are not extensively detailed in the provided results, the broader class of stilbenes, to which stilbamidine belongs, has shown effectiveness. For instance, other stilbene compounds have demonstrated minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) against C. albicans. ijpsr.com Combination therapies involving stilbenes and existing antifungal drugs like fluconazole (B54011) have also been explored, showing potential synergistic effects against resistant strains of C. albicans. researchgate.netnih.gov

Cryptococcus neoformans is an opportunistic fungal pathogen responsible for cryptococcosis, a serious infection, particularly in immunocompromised individuals. frontiersin.org The search for novel antifungal agents against this pathogen is ongoing. While specific data on stilbamidine's direct activity against C. neoformans is limited in the provided search results, the development of new antifungal peptides and compounds is a key area of research. nih.govresearchwithrutgers.commdpi.comnih.gov These studies highlight the importance of identifying new molecules with antifungal properties against C. neoformans.

Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails. Epidermophyton floccosum is a dermatophyte that can cause conditions such as tinea pedis (athlete's foot) and tinea cruris. wikipedia.org Research into new antifungal compounds against dermatophytes is an active field. nih.govresearchgate.netnih.gov While the provided information does not specifically detail stilbamidine's activity, studies on other synthetic compounds have shown varying levels of effectiveness against E. floccosum. nih.govresearchgate.net

The interaction between antifungal drugs and serum proteins like albumin can influence their efficacy. Studies have shown that albumin can potentiate the activity of certain antifungal agents. For example, the addition of human albumin has been observed to enhance the efficacy of amphotericin B and voriconazole (B182144) against Candida albicans. pharmakonpress.gr In the context of Aspergillus species, albumin has been found to enhance the activity of caspofungin by potentially acting as a carrier molecule to facilitate drug delivery to the fungal hyphae. nih.gov The interaction between antifungal drugs and albumin is a complex area of study, with the potential to impact the effectiveness of treatments. nih.govresearchgate.net

Anticancer Activity Research in Preclinical Settings

Stilbamidine and other stilbene-based derivatives have been investigated for their potential as anticancer agents. targetmol.comnih.gov The stilbene scaffold is a common structure in natural compounds with reported biological activities, including anticancer effects. nih.gov

Preclinical research has focused on synthesizing and evaluating new stilbene analogues to improve their anticancer activity and bioavailability. nih.gov These studies often involve testing the compounds against various cancer cell lines. mdpi.com For example, research on FBA-TPQ, a novel synthetic iminoquinone, demonstrated its ability to inhibit pancreatic cancer cell growth and induce apoptosis in in vitro and in vivo models. mdpi.com The development of natural products and their derivatives continues to be a significant area in the discovery of new anticancer drugs. nih.govresearchgate.net

Studies in Multiple Myeloma Models

The exploration of Stilbamidine in the context of multiple myeloma, a cancer of plasma cells, dates back to the mid-20th century. nih.gov Early reports indicated that Stilbamidine and the related compound Pentamidine were used in treating multiple myeloma. medchemexpress.com One of the proposed mechanisms for its action is the direct effect on the morphology and kinetics of plasmacytoma and myelopoietic cells. nih.gov

In vitro studies have provided insights into the cellular responses to Stilbamidine. Observations in bone marrow cultures from patients with multiple myeloma revealed distinct morphological changes in the myeloma cells upon exposure to Stilbamidine. These changes included the appearance of basophilic granules within the cytoplasm. Furthermore, the compound was noted to affect mitosis in these cancerous cells. nih.gov

The general mechanism of action for aromatic diamidines involves their ability to bind to DNA, particularly in the minor groove of AT-rich regions. nih.gov This interaction can lead to the inhibition of crucial cellular processes like cell division and reproduction. nih.gov While not specifically detailed in the context of modern multiple myeloma cell line studies in the available literature, this fundamental mechanism is a likely contributor to its observed effects on myeloma cells.

Table 1: Observed Effects of Stilbamidine in Multiple Myeloma Models

| Experimental Model | Observed Effects | Reference |

|---|---|---|

| Bone Marrow Culture (from patients) | Appearance of basophilic granules in myeloma cell cytoplasm. | nih.gov |

Research in Bladder Migratory Cell Carcinoma Models

While specific modern studies on Stilbamidine in bladder migratory cell carcinoma models are not extensively detailed in recent literature, the known anticancer properties of the diamidine chemical class provide a basis for its potential activity. The fundamental mechanism of action, involving DNA binding and subsequent inhibition of cell division, is broadly applicable to various cancer types, including bladder cancer. nih.govnih.gov

Aromatic diamidines, as a class, have been shown to possess antitumor activities against a range of human cancer cell lines. nih.govnih.gov For instance, certain cyclic diamidines have demonstrated cytotoxic activity in the low micromolar range against various cancer cell lines in screenings conducted by the National Cancer Institute. nih.gov This suggests that the core structure of diamidines is conducive to anticancer effects.

The action of these compounds is often dependent on their molecular shape and length, which influences their ability to bind to the minor groove of DNA. nih.gov This binding is a critical step that likely precedes the induction of apoptosis or cell cycle arrest, common mechanisms of anticancer agents. For example, other stilbenoid compounds have been shown to induce G2/M cell cycle arrest and subsequent apoptosis in cancer cells. nih.gov While these studies did not use Stilbamidine itself, they illustrate a common mode of action for this class of molecules. The general anticancer activity of diamidines, therefore, suggests a potential for Stilbamidine to exhibit inhibitory effects on the proliferation of bladder cancer cells.

Table 2: General Anticancer Activities of Diamidine Compounds Relevant to Cancer Models

| Compound Class | Mechanism of Action | Potential Effect in Bladder Cancer Models | Reference |

|---|---|---|---|

| Aromatic Diamidines | Binding to AT-rich regions of DNA minor groove. | Inhibition of cell proliferation and division. | nih.gov |

| Cyclic Diamidines | Cytotoxic activity against various cancer cell lines. | Potential for growth inhibition of bladder cancer cells. | nih.gov |

Synthetic Methodologies and Chemical Derivatization of Stilbamidine Analogs

Synthetic Pathways for Stilbamidine and Diamidine Frameworks

The construction of the stilbamidine molecule, chemically known as 4,4'-stilbenedicarboxamidine, and other diamidines relies on established organic chemistry reactions. The most critical and widely used method for the synthesis of the terminal amidine groups is the Pinner reaction. wikipedia.orgjk-sci.comdrugfuture.com

The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgresearchgate.net This process forms an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgjk-sci.com This intermediate is highly reactive and can subsequently be treated with ammonia (B1221849) or an amine to yield the desired amidine. drugfuture.comresearchgate.net

A general synthetic scheme for a diamidine like stilbamidine involves the following key steps:

Stilbene (B7821643) Backbone Formation : The central 1,2-diphenylethylene (stilbene) core is typically synthesized first. Methods like the Wittig reaction or the Horner-Wadsworth-Emmons reaction can be employed to form the characteristic double bond. wiley-vch.de Another approach involves the palladium-catalyzed Heck reaction. wiley-vch.de

Introduction of Nitrile Groups : The precursor molecule for the Pinner reaction is a dinitrile. Therefore, a stilbene derivative bearing nitrile (-CN) groups at the 4 and 4' positions (4,4'-dicyanostilbene) must be prepared.

Pinner Reaction for Amidine Formation : The 4,4'-dicyanostilbene (B177162) is dissolved in an anhydrous alcohol and treated with dry hydrogen chloride gas. This forms the bis-imido ester hydrochloride (the Pinner salt). jk-sci.comdrugfuture.com This step is conducted under anhydrous conditions at low temperatures to prevent the thermodynamically unstable Pinner salt from rearranging into amides. jk-sci.com

Ammonolysis : The resulting Pinner salt is then reacted with ammonia (often as a solution in alcohol) to form the final diamidine hydrochloride salt. researchgate.net Further purification and salt exchange can be performed to obtain other forms, such as the isethionate salt. google.com

The choice between acid- or base-catalyzed conditions for amidine synthesis often depends on the electronic nature of the nitrile. wikipedia.orgjk-sci.com Electron-poor nitriles are generally more reactive under basic conditions, while the acid-catalyzed Pinner reaction is a classical and reliable method for a wide range of nitriles. wikipedia.orgjk-sci.com

Table 1: Key Reactions in Diamidine Synthesis

| Reaction Name | Description | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Pinner Reaction | Acid-catalyzed addition of an alcohol to a nitrile, followed by reaction with ammonia. wikipedia.orgdrugfuture.com | Nitrile, Alcohol, Anhydrous HCl, Ammonia | Imino ester salt (Pinner salt) jk-sci.com | Amidine |

| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. wiley-vch.de | Aldehyde/Ketone, Phosphonium ylide | Not applicable | Alkene (Stilbene backbone) |

| Horner-Wadsworth-Emmons Reaction | A variation of the Wittig reaction using a phosphonate (B1237965) ester, often yielding E-alkenes with high stereoselectivity. wiley-vch.de | Aldehyde/Ketone, Phosphonate ester, Base | Not applicable | Alkene (Stilbene backbone) |

Strategies for Chemical Modification and Analog Generation

The generation of stilbamidine analogs is driven by the need to optimize activity, selectivity, and pharmacokinetic properties. Medicinal chemists employ several strategies to modify the parent structure, guided by structure-activity relationship (SAR) studies. rsc.orgresearchgate.netmdpi.com These modifications can be broadly categorized by which part of the molecule is altered: the phenyl rings, the ethylene (B1197577) linker, or the amidine groups.

Key Modification Strategies:

Ring Substitution : Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogens) onto the phenyl rings can significantly alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds. rsc.orgresearchgate.net For example, the addition of hydroxyl groups can impact antimicrobial activity. nih.gov

Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's profile. cambridgemedchemconsulting.comresearchgate.net For the amidine group, a common bioisostere is a triazole, oxadiazole, or imidazole (B134444) ring. drughunter.com For the phenyl rings, replacing carbon with nitrogen to create pyridine (B92270) rings is another example. The amide functional group, present in many biomolecules, is a frequent target for bioisosteric replacement to enhance metabolic stability and other properties. researchgate.netdrughunter.com

Amidine Group Derivatization : The terminal amidine groups are crucial for activity but can also be a site of metabolic instability. N-alkylation or cyclization of the amidine can be explored to modulate these properties. creative-peptides.commdpi.com

Scaffold Simplification or Elaboration : Based on SAR data, the core structure can be simplified to its essential pharmacophore or elaborated upon by adding new fragments to explore additional binding interactions. mdpi.com

Table 2: Common Strategies for Stilbamidine Analog Generation

| Strategy | Rationale | Example Modification |

|---|---|---|

| Ring Substitution | Modulate electronic properties, solubility, and hydrogen bonding. rsc.org | Addition of hydroxyl or methoxy groups to the phenyl rings. |

| Bioisosteric Replacement | Improve metabolic stability, alter pharmacokinetics, or create novel intellectual property. cambridgemedchemconsulting.comdrughunter.com | Replacing an amidine group with a triazole ring; replacing a C-H in a phenyl ring with Nitrogen. |

| Linker Modification | Alter molecular geometry and flexibility. | Saturating the ethylene double bond to an ethane (B1197151) single bond. |

| Peptide Modification Techniques | Increase stability against enzymatic degradation. creative-peptides.comresearchgate.net | N-methylation or cyclization of terminal groups. creative-peptides.com |

Synthesis of Hydroxystilbamidine (B1199296) and Other Derivatives

Hydroxystilbamidine, specifically 2-hydroxystilbamidine, is a well-known derivative used as a fluorescent tracer and histochemical stain. wikipedia.orgcosmobio.co.jpnih.gov Its synthesis follows a pathway similar to that of stilbamidine, with the key difference being the use of a starting material that already contains a protected hydroxyl group.

A general synthetic route for hydroxystilbamidine isethionate is as follows:

Starting Material Selection : The synthesis begins with a hydroxyl- and nitrile-substituted toluene (B28343) derivative, such as 3-hydroxy-4-cyanotoluene. The hydroxyl group is typically protected (e.g., as a methoxy ether) to prevent it from interfering with subsequent reactions.

Stilbene Formation : The protected precursor is coupled with a second benzonitrile (B105546) derivative using a standard olefination method (e.g., Wittig or Horner-Wadsworth-Emmons) to construct the stilbene backbone. This results in a protected hydroxy-dicyanostilbene.

Deprotection : The protecting group on the hydroxyl function is removed to yield the free hydroxyl group.

Pinner Reaction and Ammonolysis : The resulting 2-hydroxy-4,4'-dicyanostilbene undergoes the two-step Pinner reaction sequence as described in section 5.1. It is converted to the bis-imido ester hydrochloride and then treated with ammonia to form 2-hydroxystilbamidine hydrochloride. google.com

Salt Formation : Stilbamidine and its derivatives are often prepared and used as isethionate salts (bis(2-hydroxyethanesulfonate)) to improve water solubility. medchemexpress.comglpbio.commedchemexpress.com This is achieved by treating the free base or hydrochloride salt of the amidine with isethionic acid (2-hydroxyethanesulfonic acid). google.comnih.gov The final product, such as stilbamidine diisethionate, is then typically purified by recrystallization. nih.govwhiterose.ac.uk

The synthesis of a radiolabeled version, stilbene-4,4'-dicarboxamidine-¹⁴C diisethionate, has also been documented for use in tracer studies, highlighting the adaptability of these synthetic routes. google.com

Exploration of Dimeric Stilbene Antibiotics (Contextual)

While stilbamidine itself is a monomeric structure, a significant area of related research involves the dimerization of stilbene scaffolds to create novel antibiotics. nih.govresearchgate.net This exploration provides valuable context for the types of complex analogs that can be generated from stilbene-based monomers. Stilbene dimers can be difficult to obtain due to their low natural concentration and complex structures, which makes their synthesis challenging. frontiersin.org

A prominent example is the discovery of dimeric stilbenes derived from the gammaproteobacterium Photorhabdus. mdpi.com One such dimer, Duotap-520, is formed from the oxidative coupling of two units of the stilbene monomer tapinarof. mdpi.comnih.gov Research has shown that these dimeric structures can exhibit significantly enhanced antibacterial activity compared to their monomeric precursors. nih.govmdpi.com For instance, Duotap-520 shows potent activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.comnih.gov

The mechanism of these dimeric antibiotics can also differ from that of the monomers. Duotap-520, for example, has been shown to target the bacterial cell wall by binding to lipid II, a crucial precursor in peptidoglycan synthesis. mdpi.comnih.gov

The study of these natural and synthetic stilbene dimers informs the broader field of stilbamidine analog development by:

Demonstrating that dimerization is a viable strategy for enhancing biological activity.

Highlighting novel mechanisms of action that can be accessed through more complex molecular architectures.

Inspiring the design of synthetic stilbamidine dimers or conjugates that could potentially exhibit improved properties.

Preclinical Pharmacological Research of Stilbamidine

Cellular Uptake and Transport Mechanisms

The entry of Stilbamidine into target cells is a critical determinant of its biological activity. This process is mediated by specific transporter proteins, and its intracellular concentration is further influenced by efflux systems.

The uptake of Stilbamidine in protozoan parasites like Trypanosoma brucei is primarily facilitated by nucleoside transporters. nih.govdundee.ac.uk Research has identified the P2 aminopurine transporter as a key gateway for various diamidine compounds, including Stilbamidine. dundee.ac.uknih.gov This transporter is encoded by the TbAT1 gene. nih.govresearchgate.netsonar.ch Further studies have demonstrated that the P2 transporter activity is identical to the adenosine-sensitive pentamidine (B1679287) transporter (ASPT1), confirming that Stilbamidine utilizes this pathway for cellular entry. nih.govnih.gov The transport of diamidines via the P2 transporter is a crucial factor, and alterations in this transporter can confer resistance to these compounds. dundee.ac.uk

While Stilbamidine shares transport pathways with Pentamidine, such as the P2/ASPT1 transporter, there are notable distinctions in their affinities for other transporters. One such transporter is the high-affinity pentamidine transporter (HAPT1). nih.govnih.gov Studies have shown that HAPT1, while a significant transporter for Pentamidine, displays only a low affinity for Stilbamidine. nih.gov The loss of HAPT1 has been identified as a primary determinant for high-level cross-resistance between melaminophenyl arsenicals and Pentamidine, a phenomenon less directly linked to Stilbamidine due to its low binding affinity for this transporter. nih.govresearchgate.net This difference in affinity for HAPT1 represents a key distinction in the cellular transport mechanisms of Stilbamidine and Pentamidine.

The net intracellular accumulation of a compound is determined by the balance between influx and efflux. Efflux pumps are cellular transporters that actively extrude a wide variety of substrates, including drugs and toxic compounds, from the cell. mdpi.comfrontiersin.org These pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family in bacteria, play a critical role in preventing the accumulation of substances to toxic intracellular concentrations. frontiersin.orgresearchgate.net By actively exporting therapeutic agents, efflux pumps can limit their effectiveness and are a common mechanism of drug resistance. mdpi.comnih.gov Therefore, the activity of such pumps is a significant factor that can influence the intracellular concentration and subsequent efficacy of compounds like Stilbamidine.

Distribution and Excretion Studies in Animal Models

Studies using radiolabeled Stilbamidine in animal models have provided insights into its distribution throughout the body and its routes and timeline of elimination.

Following intravenous administration in mice, Stilbamidine distributes widely throughout the body. aacrjournals.org The highest concentrations of the compound are consistently found in the kidneys, liver, heart, lungs, and intestines. aacrjournals.org Studies in rats have also highlighted significant retention of the drug in the liver. nih.gov The distribution pattern is established relatively quickly, within the first few hours after administration. aacrjournals.org Notably, traces of radioactivity from labeled Stilbamidine can be detected in many tissues for an extended period, up to six months post-injection, indicating long-term retention in certain sites. aacrjournals.org

Table 1: Tissue Distribution of Stilbamidine in Mice This table illustrates the tissues with the highest concentration of Stilbamidine following administration.

| Tissue | Relative Concentration |

|---|---|

| Kidneys | High |

| Liver | High |

| Heart | High |

| Lungs | High |

The elimination of Stilbamidine from the body occurs through both renal and fecal pathways. aacrjournals.org In mouse models, excretion is a two-phase process. aacrjournals.orgaacrjournals.org A significant portion of the administered dose is excreted relatively quickly, with approximately 70% eliminated within the first four days via urine and feces combined. aacrjournals.org The remaining portion of the compound is excreted much more slowly. aacrjournals.org By the 30th day, about 97% of the injected dose has been excreted. aacrjournals.orgaacrjournals.org

Table 2: Cumulative Excretion of Stilbamidine in Mice This table shows the percentage of the administered dose of Stilbamidine excreted over time.

| Time Post-Administration | Cumulative Excretion (%) |

|---|---|

| Day 4 | ~70% |

Table 3: List of Compounds

| Compound Name |

|---|

| Stilbamidine |

| Pentamidine |

| Adenine (B156593) |

| Adenosine |

| Berenil (Diminazene aceturate) |

| Melarsen oxide |

| Melarsoprol (B1676173) |

| Propamidine (B86517) |

| Inosine |

| Hypoxanthine |

| Oxophenylarsine |

| Melaminylthioarsenate |

| Diminazene (B1218545) |

| Hydroxystilbamidine (B1199296) |

| Dibromopentamidine |

| Dipyridamole |

| Dilazep |

| Melarsamine hydrochloride |

| Phenylarsine oxide |

| 4',6-diamidino-2-phenylindole dihydrochloride |

| 1-deazaadenosine |

| Guanosine |

| Xanthosine |

| Melarsomine |

| Gentamicin |

| Carbenicillin |

| Nitrocefin |

| Taurocholate |

| Glycocholate |

| Levofloxacin |

| Tetracycline |

| Auranofin |

| Chloramphenicol |

| Rifampin |

| Ibuprofen |

Metabolic Fate Research

The investigation into the metabolic fate of a compound is a cornerstone of preclinical pharmacological research. It determines how a potential drug is processed by the body, which influences its efficacy, and potential for accumulation. This research encompasses the identification of metabolic products, the pathways through which they are formed, and the rate of their formation.

Identification of Metabolites and Chemical Transformation

The biotransformation of a xenobiotic, such as Stilbamidine, involves a series of enzymatic modifications that alter its chemical structure. These processes are broadly categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, or functionalization reactions, introduce or expose polar functional groups (e.g., hydroxyl, amine, or carboxyl groups) on the parent compound. nih.govpharmacy180.com These reactions typically include oxidation, reduction, and hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) enzyme system located in the endoplasmic reticulum of hepatocytes and other cells. nih.gov

Phase II reactions, or conjugation reactions, involve the covalent attachment of endogenous polar molecules to the functional groups on the parent compound or its Phase I metabolites. pharmacy180.com Common conjugating agents include glucuronic acid, sulfate, and glutathione. These reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the compound, facilitating its excretion from the body. nih.govpharmacy180.com

While specific metabolic pathways for Stilbamidine are not extensively detailed in publicly available literature, research on related stilbenoid compounds, such as resveratrol (B1683913), illustrates the process of biotransformation. For instance, microbial biotransformation of resveratrol has been shown to produce a novel stilbene (B7821643) glycoside, demonstrating how a parent stilbene structure can be chemically altered to form new metabolites with potentially different biological activities. mdpi.com The identification of such metabolites is crucial, as they could be pharmacologically active, inactive, or even contribute to off-target effects. youtube.com Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for separating, detecting, and structurally elucidating these metabolites from complex biological matrices. youtube.com

In vitro Metabolic Stability Assays (e.g., liver microsomes)

In vitro metabolic stability assays are a critical component of early drug discovery, providing an initial assessment of how susceptible a compound is to metabolic breakdown. nuvisan.com These assays help predict a drug's in vivo half-life and clearance, which are key pharmacokinetic parameters. researchgate.netspringernature.com

One of the most common methods involves incubating the test compound with liver microsomes. nih.gov Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. researchgate.netnih.gov The standard procedure for a microsomal stability assay is as follows:

Incubation: The test compound (e.g., Stilbamidine) at a known concentration is incubated with a preparation of pooled human liver microsomes. nih.gov The incubation mixture also contains cofactors necessary for enzymatic activity, most notably the NADPH regenerating system for CYP450-mediated reactions. researchgate.net

Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). researchgate.net The reaction in each aliquot is immediately stopped ("quenched"), typically by adding a cold organic solvent like acetonitrile. researchgate.net

Quantification: The concentration of the remaining parent compound in each sample is quantified using a sensitive analytical method, most commonly LC-MS/MS. springernature.com

Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of this curve, the in vitro half-life (t½) can be determined. This value is then used to calculate the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize the drug. nuvisan.com

The results from these assays allow researchers to rank compounds based on their metabolic stability and guide chemical modifications to improve pharmacokinetic properties.

Table 1: Representative Data from a Hypothetical In Vitro Metabolic Stability Assay of Stilbamidine in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | 91 | 4.51 |

| 15 | 75 | 4.32 |

| 30 | 55 | 4.01 |

| 45 | 40 | 3.69 |

| 60 | 29 | 3.37 |

| t½ (min) | 42.5 | |

| CLint (µL/min/mg protein) | 16.3 |

This table presents hypothetical data for illustrative purposes. The values shown are not actual experimental results for Stilbamidine.

Target Identification and Validation Methodologies in Preclinical Research

Identifying the molecular target of a compound and validating its role in the desired therapeutic effect is a fundamental step in drug development. This process confirms the mechanism of action and builds confidence that modulating the target will lead to a positive clinical outcome.

For Stilbamidine, the primary molecular target has been identified as deoxyribonucleic acid (DNA). nih.gov Research indicates it acts as a DNA-binding agent, which underlies its biological activity. nih.gov

In vitro and In vivo Target Engagement Studies

Target engagement studies are designed to demonstrate that a compound physically interacts with its intended target in a relevant biological system. nih.gov These studies can be conducted in vitro using purified components or in vivo within a living organism.

In vitro studies have been crucial in elucidating the interaction between Stilbamidine and its target. Theoretical computations and biophysical experiments have shown that Stilbamidine binds non-intercalatively to the minor groove of the B-DNA double helix. nih.gov Further detailed studies using techniques like sedimentation, dialysis, and fluorescence spectrometry have confirmed this binding and revealed a specificity for adenine-thymine (A-T) rich regions. nih.gov These experiments demonstrate direct physical engagement and allow for the quantification of binding affinity and thermodynamics. nih.gov

Table 2: Summary of Stilbamidine-DNA Binding Characteristics from In Vitro Studies

| Parameter | Finding | Reference |

| Binding Site | Minor groove of B-DNA | nih.gov |

| Binding Mode | Non-intercalative | nih.gov |

| Base Specificity | Preferential binding to A-T rich sequences | nih.gov |

| Key Interaction | Likely involves the phenolic hydroxyl group | nih.gov |

| Consequence | Inhibition of cell division and reproduction | nih.gov |

In vivo target engagement assays confirm that the drug can reach its target in a complex biological environment. While specific in vivo target engagement data for Stilbamidine is limited, general methodologies include cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein against heat-induced denaturation, or the use of chemical probes in animal models. youtube.comyoutube.com For a DNA-binding agent like Stilbamidine, downstream effects such as the inhibition of DNA replication or transcription in cellular or animal models would serve as indirect proof of target engagement.

Cellular Model Development for Target Analysis

Cell-based assays are essential for analyzing the consequences of target engagement in a physiological context. Historically, these assays have relied on two-dimensional (2D) monolayer cell cultures. nih.gov However, there is an increasing shift towards three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately mimic the complex microenvironment of in vivo tissues, including gradients of nutrients and oxygen. nih.govmetu.edu.tr

For a compound like Stilbamidine, which targets DNA to inhibit cell division, these advanced cellular models are invaluable for several reasons: nih.gov

Studying Proliferation: Spheroid models can be used to assess the anti-proliferative effects of Stilbamidine in a system that better reflects the cell-cell interactions found in a tumor. metu.edu.tr

Investigating Chemoresistance: The 3D architecture of spheroids often confers increased resistance to therapeutic agents compared to 2D cultures. nih.gov This allows for the study of potential resistance mechanisms to DNA-binding agents.

Target Validation: By using genetic tools like CRISPR/Cas9 in these cellular models to modify the cellular environment, the specific consequences of Stilbamidine's interaction with DNA can be further validated.

The development of sophisticated in vitro models, including those derived from induced pluripotent stem cells (iPSCs), provides a more physiologically relevant platform for analyzing the cellular effects of Stilbamidine and validating its DNA target. mdpi.com

Mechanisms of Resistance and Strategies to Overcome Them

Acquired Resistance Mechanisms in Target Pathogens

Pathogens such as trypanosomes have demonstrated the ability to develop resistance to stilbamidine and other diamidines. This acquired resistance is often the result of genetic changes that reduce the drug's ability to reach and act upon its intended target within the parasite. The most extensively studied mechanisms involve alterations in drug transport across the parasite's cell membrane.

Efflux pumps are transmembrane proteins that actively transport toxic substances, including drugs, out of the cell, thereby reducing their intracellular concentration to sub-lethal levels. nih.gov This mechanism is a well-documented cause of drug resistance in a wide range of organisms, from bacteria to human cancer cells. nih.govyoutube.com In parasitic protozoa like Leishmania, ATP-binding cassette (ABC) transporters have been shown to extrude various therapeutic agents, leading to drug-resistant phenotypes. nih.govbohrium.comresearchgate.net

While efflux pumps are a known cause of resistance to drugs like antimonials in Leishmania, their specific role in stilbamidine resistance is less defined but mechanistically plausible. researchgate.net Overexpression of these pumps could theoretically contribute to stilbamidine resistance by actively removing the compound from the parasite's cytoplasm. nih.govbohrium.com Research into modulators capable of inhibiting these efflux pumps is an active area of investigation to combat resistance in various pathogens. nih.gov